molecular formula C12H8Cl2O5S2 B14680925 Oxo-bis-benzenesulfonyl chloride CAS No. 30847-93-9

Oxo-bis-benzenesulfonyl chloride

Cat. No.: B14680925
CAS No.: 30847-93-9
M. Wt: 367.2 g/mol
InChI Key: ZHWBCQCAZNNWKH-UHFFFAOYSA-N
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Description

Oxo-bis-benzenesulfonyl chloride is an organosulfur compound characterized by the presence of two benzenesulfonyl chloride groups connected through an oxo bridge. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxo-bis-benzenesulfonyl chloride can be synthesized through the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride . Another method involves the reaction of benzene with chlorosulfuric acid . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, where benzenesulfonic acid is treated with chlorinating agents under controlled temperature and pressure conditions. The resulting product is then purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Oxo-bis-benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and water. These reactions typically occur under mild to moderate conditions, often requiring the presence of a catalyst or specific pH conditions to proceed efficiently.

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and benzenesulfonic acid . These products are valuable intermediates in various chemical and pharmaceutical applications.

Mechanism of Action

The mechanism of action of oxo-bis-benzenesulfonyl chloride involves its reactivity towards nucleophiles, such as amines and alcohols. The compound’s sulfonyl chloride groups are highly electrophilic, allowing them to react readily with nucleophiles to form sulfonamide and sulfonate ester bonds . These reactions often proceed through the formation of a tetrahedral intermediate, which then collapses to release the desired product and a leaving group, typically hydrochloric acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxo-bis-benzenesulfonyl chloride is unique due to the presence of two sulfonyl chloride groups connected through an oxo bridge, which enhances its reactivity and versatility in various chemical reactions. This structural feature allows it to participate in more complex synthetic transformations compared to its simpler analogs .

Properties

CAS No.

30847-93-9

Molecular Formula

C12H8Cl2O5S2

Molecular Weight

367.2 g/mol

IUPAC Name

2-(2-chlorosulfonylphenoxy)benzenesulfonyl chloride

InChI

InChI=1S/C12H8Cl2O5S2/c13-20(15,16)11-7-3-1-5-9(11)19-10-6-2-4-8-12(10)21(14,17)18/h1-8H

InChI Key

ZHWBCQCAZNNWKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC=C2S(=O)(=O)Cl)S(=O)(=O)Cl

Origin of Product

United States

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